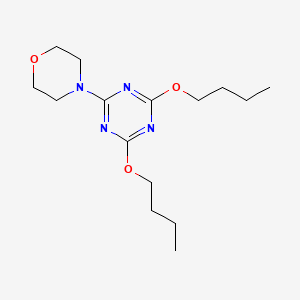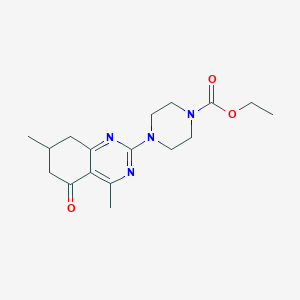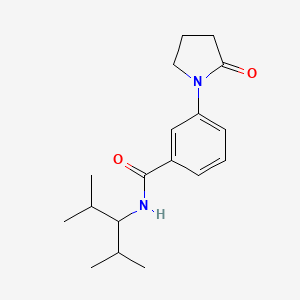![molecular formula C13H24ClNO2 B5570390 2-{[(2-hydroxyethyl)amino]methyl}-2-adamantanol hydrochloride](/img/structure/B5570390.png)
2-{[(2-hydroxyethyl)amino]methyl}-2-adamantanol hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(2-hydroxyethyl)amino]methyl}-2-adamantanol hydrochloride, also known as Memantine, is a medication used to treat Alzheimer's disease and dementia. It is an NMDA receptor antagonist that works by blocking the excess activity of glutamate, a neurotransmitter in the brain that contributes to the damage of nerve cells. Memantine is a unique medication that has been extensively studied for its potential benefits in treating Alzheimer's disease.
Wirkmechanismus
2-{[(2-hydroxyethyl)amino]methyl}-2-adamantanol hydrochloride works by blocking the excess activity of glutamate, a neurotransmitter in the brain that contributes to the damage of nerve cells. Glutamate is essential for normal brain function, but too much of it can be toxic to nerve cells. This compound blocks the excess activity of glutamate by binding to the NMDA receptors, which are responsible for the influx of calcium ions into the nerve cells. By blocking the excess activity of glutamate, this compound helps to protect the nerve cells from damage and death.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to improve cognitive function, reduce inflammation, and increase the production of neurotrophic factors. Neurotrophic factors are proteins that help to promote the growth and survival of nerve cells. This compound has also been shown to reduce oxidative stress, which is a major contributor to the damage of nerve cells in Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
2-{[(2-hydroxyethyl)amino]methyl}-2-adamantanol hydrochloride has several advantages for lab experiments. It is a well-studied medication that has been extensively researched for its potential benefits in treating Alzheimer's disease. It is also readily available and can be easily synthesized. However, this compound also has some limitations for lab experiments. It is a medication that is designed for human use, and its effects may not be the same in animal models. Additionally, this compound has a short half-life, which may limit its effectiveness in long-term studies.
Zukünftige Richtungen
There are several future directions for 2-{[(2-hydroxyethyl)amino]methyl}-2-adamantanol hydrochloride research. One area of research is the potential use of this compound in combination with other medications for the treatment of Alzheimer's disease. Another area of research is the potential use of this compound for the treatment of other neurological disorders such as multiple sclerosis and traumatic brain injury. Additionally, there is ongoing research into the development of new and more effective NMDA receptor antagonists that may have fewer side effects than this compound.
Conclusion:
In conclusion, this compound is a unique medication that has been extensively studied for its potential benefits in treating Alzheimer's disease. It works by blocking the excess activity of glutamate, a neurotransmitter in the brain that contributes to the damage of nerve cells. This compound has several biochemical and physiological effects and is readily available for lab experiments. However, it also has some limitations, and ongoing research is needed to explore its potential use in combination with other medications and for the treatment of other neurological disorders.
Synthesemethoden
2-{[(2-hydroxyethyl)amino]methyl}-2-adamantanol hydrochloride is synthesized by reacting 1-adamantanamine with formaldehyde and dimethylamine. The reaction produces 1,3-dimethyl-5-adamantanone, which is then reduced with sodium borohydride to produce this compound. The final product is a white crystalline powder that is soluble in water.
Wissenschaftliche Forschungsanwendungen
2-{[(2-hydroxyethyl)amino]methyl}-2-adamantanol hydrochloride has been extensively studied for its potential benefits in treating Alzheimer's disease. Alzheimer's disease is a progressive brain disorder that affects memory, thinking, and behavior. It is the most common cause of dementia in older adults. This compound is approved by the FDA for the treatment of moderate to severe Alzheimer's disease. It is also used off-label for other conditions such as Parkinson's disease, multiple sclerosis, and traumatic brain injury.
Eigenschaften
IUPAC Name |
2-[(2-hydroxyethylamino)methyl]adamantan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23NO2.ClH/c15-2-1-14-8-13(16)11-4-9-3-10(6-11)7-12(13)5-9;/h9-12,14-16H,1-8H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVCGGWTTQEKHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)C3(CNCCO)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.79 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(4-methylphenyl)-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B5570307.png)

![N-[(5-cyclopropyl-3-isoxazolyl)methyl]-N,3,5,7-tetramethyl-1H-indole-2-carboxamide](/img/structure/B5570331.png)
![(3R*,4R*)-1-{2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-oxoethyl}-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5570337.png)
![N-(2-chlorophenyl)-2-[(2-oxo-2-phenylethyl)thio]acetamide](/img/structure/B5570356.png)

![1-(3-chlorophenyl)-5-methyl-4-[3-(3-pyridinyl)propanoyl]-2-piperazinone](/img/structure/B5570367.png)
![N-(4-cyanophenyl)-N'-[2-(4-morpholinyl)ethyl]thiourea](/img/structure/B5570371.png)
![5-{3-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-pyrrolidinyl]-3-oxopropyl}-4-methyl-1,3-thiazole](/img/structure/B5570379.png)

![N-(5-methyl-3-isoxazolyl)-3-[(4-methyl-2-pyrimidinyl)oxy]benzamide](/img/structure/B5570406.png)
![2-[(1,3-benzodioxol-5-ylmethyl)thio]-N-(2,6-dimethylphenyl)acetamide](/img/structure/B5570411.png)

![4-[(6-isobutyl-2-methylpyrimidin-4-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5570424.png)